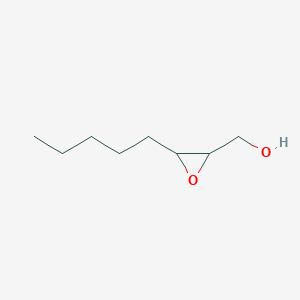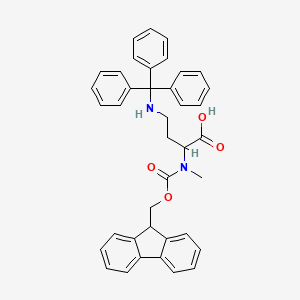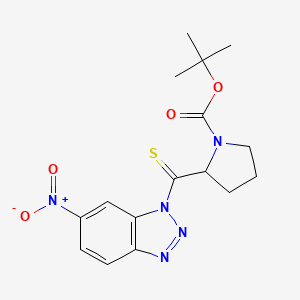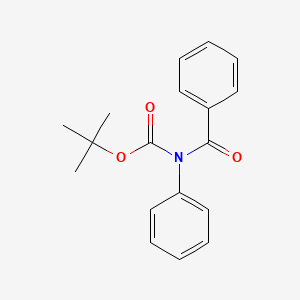![molecular formula C9H8ClNO6S B14074839 Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester CAS No. 102093-85-6](/img/structure/B14074839.png)
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a carbonochloridic acid moiety and a 4-nitrophenylsulfonyl group. The presence of these functional groups makes it a versatile reagent in organic synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester typically involves the reaction of carbonochloridic acid with 2-[(4-nitrophenyl)sulfonyl]ethanol. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is performed at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium on carbon (Pd/C) is often used in reduction reactions.
Solvents: Dichloromethane, chloroform, and ethanol are frequently used solvents in these reactions.
Major Products
Amides and Esters: Formed through substitution reactions.
Carbonochloridic Acid and 2-[(4-nitrophenyl)sulfonyl]ethanol: Formed through hydrolysis.
Amino Derivatives: Formed through reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester involves the reactivity of its functional groups. The carbonochloridic acid moiety is highly reactive towards nucleophiles, facilitating substitution reactions. The 4-nitrophenylsulfonyl group can undergo reduction, leading to the formation of amino derivatives. These reactions are often catalyzed by specific enzymes or chemical catalysts, depending on the application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester is unique due to the presence of both carbonochloridic acid and 4-nitrophenylsulfonyl groups. This combination of functional groups imparts distinct reactivity and versatility, making it suitable for a wide range of applications in organic synthesis, biological research, and industrial processes .
Eigenschaften
CAS-Nummer |
102093-85-6 |
|---|---|
Molekularformel |
C9H8ClNO6S |
Molekulargewicht |
293.68 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)sulfonylethyl carbonochloridate |
InChI |
InChI=1S/C9H8ClNO6S/c10-9(12)17-5-6-18(15,16)8-3-1-7(2-4-8)11(13)14/h1-4H,5-6H2 |
InChI-Schlüssel |
SMXRTMUZFUNIPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















